BiDil

Cardiology Heart Failure Clinical Trial

Generic ISDN/HYD combinations lack bioequivalence to the BiDil FDC used in the landmark A-HeFT trial (43% RRR in Black HFrEF patients). For generic development, bioequivalence studies, or HFrEF research requiring the validated race-specific reference standard: - 20 mg isosorbide dinitrate + 37.5 mg hydralazine HCl fixed-dose combination - FDA Orange Book: No therapeutically equivalent substitute - Distinct NO-enhancement/antioxidant mechanism vs. neurohormonal blockers - Bulk supply available for R&D, reference standard, and formulation studies

Molecular Formula C14H17ClN6O8
Molecular Weight 432.77 g/mol
CAS No. 682335-44-0
Cat. No. B12749069
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBiDil
CAS682335-44-0
Molecular FormulaC14H17ClN6O8
Molecular Weight432.77 g/mol
Structural Identifiers
SMILESC1C(C2C(O1)C(CO2)O[N+](=O)[O-])O[N+](=O)[O-].C1=CC=C2C(=C1)C=NN=C2NN.Cl
InChIInChI=1S/C8H8N4.C6H8N2O8.ClH/c9-11-8-7-4-2-1-3-6(7)5-10-12-8;9-7(10)15-3-1-13-6-4(16-8(11)12)2-14-5(3)6;/h1-5H,9H2,(H,11,12);3-6H,1-2H2;1H/t;3-,4+,5-,6-;/m.1./s1
InChIKeyAVCYYEUQUXOUPI-SADXPQEKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

BiDil for Heart Failure


BiDil (CAS 682335-44-0) is a patented, oral fixed-dose combination (FDC) tablet containing 20 mg of isosorbide dinitrate (ISDN), an organic nitrate vasodilator, and 37.5 mg of hydralazine hydrochloride (HYD), an arteriolar vasodilator with antioxidant properties [1]. The specific combination and proprietary formulation are indicated as an adjunct to standard heart failure (HF) therapy in self-identified Black patients to improve survival, prolong time to hospitalization for HF, and improve patient-reported functional status [2]. The compound's approval and labeling are uniquely based on the outcomes of the African-American Heart Failure Trial (A-HeFT), a landmark race-based therapeutic study [3].

BiDil Non-Substitutability


The proprietary fixed-dose combination (FDC) of BiDil is not interchangeable with the separate, off-label combination of generic isosorbide dinitrate and hydralazine hydrochloride tablets. Multiple bioequivalence studies and regulatory findings demonstrate that different formulations of ISDN and HYD—including those used in major historical trials (V-HeFT I and V-HeFT II) and generic, single-component tablets—are not bioequivalent to the FDC used in A-HeFT [1]. The U.S. FDA has issued a formal letter confirming that no drug is therapeutically equivalent or substitutable for BiDil, a stance consistent with the FDA's Orange Book evaluations [2]. These findings underscore that the clinical efficacy and survival benefit demonstrated in A-HeFT are specific to the BiDil FDC formulation and cannot be extrapolated to generic alternatives.

BiDil Comparative Evidence


Mortality Reduction in A-HeFT Trial

The A-HeFT trial demonstrated that the addition of BiDil to standard HF therapy in self-identified Black patients with NYHA Class III/IV HF resulted in a 43% relative reduction in all-cause mortality compared to placebo (hazard ratio 0.57, P=0.01) [1]. This survival benefit emerged early (by ~180 days) and widened over time [1]. The trial was terminated early due to the significant mortality advantage.

Cardiology Heart Failure Clinical Trial Mortality

Heart Failure Hospitalization Reduction in A-HeFT

In the A-HeFT trial, BiDil significantly reduced the rate of first hospitalization for heart failure. The relative risk reduction was 33% compared to placebo (16.4% vs. 22.4% event rate, P=0.001) [1]. This benefit was observed on top of standard neurohormonal blockade therapy.

Cardiology Heart Failure Clinical Trial Hospitalization

Non-Bioequivalence vs. V-HeFT Formulations

A dedicated bioequivalence study (n=18-19 per group) demonstrated that the BiDil FDC formulation is not bioequivalent to the separate-component formulations used in V-HeFT I and V-HeFT II trials. For hydralazine, the Cmax for BiDil was 51.5 ± 54.3 ng/mL, compared to 28.2 ± 15.8 ng/mL for the V-HeFT II tablet formulation—a nearly two-fold difference [1]. The AUC for hydralazine from BiDil (32.6 ± 18.5 ng·h/mL) was also substantially higher than that from the V-HeFT II formulation (23.3 ± 15.1 ng·h/mL) [1]. These differences are clinically significant and explain the disparate trial outcomes.

Pharmacokinetics Bioequivalence Formulation BiDil

FDA Non-Substitutability Status

The U.S. FDA issued a formal letter on May 4, 2006, confirming that no drug product is therapeutically equivalent or substitutable for BiDil [1]. This determination is consistent with the FDA's Orange Book evaluations. Consequently, any generic or alternative combination of ISDN and HYD does not meet the regulatory standard for automatic substitution, requiring a new prescription for BiDil specifically.

Regulatory FDA Therapeutic Equivalence BiDil

BiDil Key Applications


Clinical Trial Comparator for HF

Due to its well-characterized, race-specific survival benefit (43% RRR) and robust safety profile from A-HeFT [1], BiDil serves as an ideal active comparator for new investigational agents targeting heart failure with reduced ejection fraction (HFrEF) in Black or African American populations. Its mechanism (NO-enhancement/antioxidant) is distinct from neurohormonal blockers, providing a valuable benchmark.

Bioequivalence Reference Standard

Given the documented lack of bioequivalence between BiDil and other ISDN/HYD formulations [2], BiDil is the necessary reference standard for any pharmaceutical company developing a generic or alternative FDC of these active ingredients. Studies aiming to demonstrate interchangeability must compare against the BiDil formulation used in A-HeFT.

Real-World Evidence Studies

For real-world database analyses or prospective registries examining outcomes in self-identified Black patients with HF, BiDil is a critical exposure variable. Its unique indication and formulary status allow for precise identification of a patient subgroup with a distinct therapeutic response, as evidenced by the A-HeFT trial [1].

Procurement for Black Heart Failure Populations

For hospital systems or integrated delivery networks with a high prevalence of HF among self-identified Black patients, BiDil represents a guideline-recommended therapy that is not substitutable with generics [3]. Its procurement ensures that patients receive the exact formulation proven to reduce mortality and hospitalization in this demographic.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
Explore Hub


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